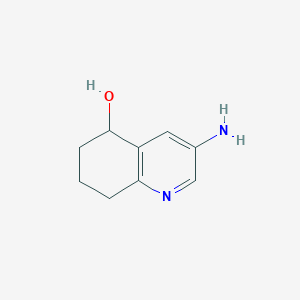

3-Amino-5,6,7,8-tetrahydroquinolin-5-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

3-amino-5,6,7,8-tetrahydroquinolin-5-ol |

InChI |

InChI=1S/C9H12N2O/c10-6-4-7-8(11-5-6)2-1-3-9(7)12/h4-5,9,12H,1-3,10H2 |

InChI Key |

SZPDUASBAMXRFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)N=CC(=C2)N)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 5,6,7,8 Tetrahydroquinolin 5 Ol and Its Academic Analogs

General Approaches to the Tetrahydroquinoline Ring System Synthesis

The tetrahydroquinoline framework is a privileged structure in medicinal chemistry, serving as a key element in drugs with diverse biological activities. researchgate.netresearchgate.net Consequently, numerous synthetic methodologies have been developed for its construction. These methods can be broadly categorized into the reduction of quinoline (B57606) precursors, cyclization reactions to build the heterocyclic ring, and efficient domino reactions that form multiple bonds in a single operation.

One of the most direct and convenient pathways to synthesize tetrahydroquinoline derivatives is through the hydrogenation of the corresponding quinoline precursors. rsc.orgwikipedia.org This approach focuses on the saturation of the pyridine (B92270) ring of the quinoline system.

Catalytic Hydrogenation: This is a typical method where quinolines are reduced using heterogeneous catalysts. wikipedia.org A variety of catalytic systems have been developed to achieve this transformation efficiently. For instance, a combination of iodine (I2) as a catalyst and hydroboranes (HBpin) as the reducing agent has been shown to reduce quinolines to tetrahydroquinolines in good yields under mild conditions with broad functional-group tolerance. rsc.org

Boron-Based Reagents: Zinc borohydride has been utilized for the regioselective reduction of quinolines to their 1,2,3,4-tetrahydro derivatives. tandfonline.com Another approach employs a boronic acid catalyst in a one-pot tandem reaction where a quinoline is first reduced to a tetrahydroquinoline using a Hantzsch ester, and then subsequently undergoes reductive alkylation. acs.org

Metal-Free Hydrogenation: A metal-free system using B(C6F5)3 can catalyze the hydrogenative reduction of substituted quinolines with hydrosilanes as the reducing agent. organic-chemistry.org The mechanism involves an initial 1,4-addition of the hydrosilane to the quinoline, followed by a transfer hydrogenation to yield the final tetrahydroquinoline product. organic-chemistry.org

Electrocatalytic Hydrogenation (ECH): ECH of quinoline offers an environmentally friendly and promising alternative to traditional industrial processes for producing 1,2,3,4-tetrahydroquinoline. researchgate.net

A summary of various reduction methods is presented in the table below.

| Method | Catalyst / Reagent | Key Features |

| Catalytic Hydrogenation | I2 / HBpin | Mild conditions, good yields, broad functional group tolerance. rsc.org |

| Borohydride Reduction | Zinc Borohydride | Simple and convenient procedure for 1,2,3,4-tetrahydro derivatives. tandfonline.com |

| Boronic Acid Catalysis | Arylboronic Acid / Hantzsch Ester | One-pot tandem reduction and N-alkylation. acs.org |

| Metal-Free Hydrogenation | B(C6F5)3 / Hydrosilane | Avoids transition metal catalysts. organic-chemistry.org |

| Electrocatalytic Hydrogenation | Co-based Electrocatalysts | Eco-friendly process. researchgate.net |

Cyclization reactions provide a powerful means to construct the tetrahydroquinoline ring system from acyclic precursors. These methods build the heterocyclic ring through intramolecular bond formation.

Povarov Reaction: The imine Diels-Alder reaction, also known as the Povarov reaction, is an efficient strategy for generating N-heterocycles. beilstein-journals.org A domino three-component reaction of aromatic aldehydes, arylamines, and methyl propiolates can produce polysubstituted 1,2,3,4-tetrahydroquinolines. beilstein-journals.org The reaction proceeds through the in situ formation of a β-enamino ester which then undergoes a [4+2] cycloaddition with an in situ formed aromatic imine. beilstein-journals.org

Reductive Cyclization: Substrates can be designed to undergo reductive cyclization using hydrogen and a catalyst like 5% Pd/C to give tetrahydroquinolines in high yield. nih.gov For example, 2-nitrochalcones can be converted to tetrahydroquinolines via a reductive cyclization under catalytic hydrogenation conditions. nih.gov

Acid-Catalyzed Cyclization: Chiral phosphoric acid can act as the sole catalyst for an enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones. organic-chemistry.org This process involves a dehydrative cyclization followed by an asymmetric reduction with a Hantzsch ester. organic-chemistry.org

Metal-Catalyzed Cyclization: Gold catalysts can facilitate the intramolecular hydroarylation and transfer hydrogenation of N-aryl propargylamines to provide tetrahydroquinolines under simple reaction conditions with high efficiency. organic-chemistry.org

Domino reactions, also referred to as tandem or cascade reactions, have become a highly effective and efficient strategy for synthesizing complex molecules like tetrahydroquinolines from simple starting materials. nih.govmdpi.com These processes involve multiple transformations in a single laboratory operation without isolating intermediates, which aligns with the principles of green chemistry. nih.gov

Reduction-Initiated Domino Sequences: These sequences often begin with the reduction of a functional group, which then triggers a subsequent cyclization.

Reduction-Reductive Amination: Substrates can be subjected to reductive cyclization using hydrogen and a palladium on carbon (Pd/C) catalyst to produce fused tetrahydroquinoline systems with high yield and selectivity. nih.gov

Reduction-Michael Addition: A dissolving metal reduction of a nitro group to an aniline can be followed by a favorable 6-exo-trig Michael addition to an acrylate moiety on a side chain, affording the tetrahydroquinoline product in high yield. mdpi.com

SNAr-Terminated Domino Sequences: In these reactions, an intramolecular nucleophilic aromatic substitution (SNAr) is the final ring-closing step. A domino reductive amination-SNAr sequence has proven successful in preparing tetrahydroquinolines in good yields. nih.gov

Domino Povarov Reaction: As mentioned earlier, this reaction can be performed as a three-component domino process involving arylamines, methyl propiolate, and aromatic aldehydes to conveniently prepare substituted tetrahydroquinolines. beilstein-journals.org

Specific Functionalization Strategies for the Amino and Hydroxyl Groups of 3-Amino-5,6,7,8-tetrahydroquinolin-5-ol

To synthesize the target molecule, specific methods are required to introduce the amino group at the C-3 position of the pyridine ring and the hydroxyl group at the C-5 position of the carbocyclic ring.

Introducing an amino group onto the tetrahydroquinoline core can be achieved through various synthetic routes, often by converting other functional groups.

From Acetamido Precursors: A general method to prepare amino-substituted 5,6,7,8-tetrahydroquinolines involves the catalytic hydrogenation of the corresponding acetamido-substituted quinolines. researchgate.net The hydrogenation step reduces the pyridine ring, and a subsequent hydrolysis of the acetamide group reveals the desired amino functionality. The yields are typically good when the acetamido substituent is on the pyridine ring. researchgate.net

From Oximino Derivatives: The synthesis of 8-amino-5,6,7,8-tetrahydroquinoline derivatives has been demonstrated starting from the corresponding 8-oximino-5,6,7,8-tetrahydroquinoline. google.com The oxime is reduced, for example, using a nickel-aluminium alloy, to yield the 8-amino product. google.com This strategy of reducing an oxime to an amine is a common and effective transformation.

Chiral Amino Derivatives: Chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have been synthesized and employed as ligands in asymmetric catalysis. nih.govunimi.it The synthesis often starts from the racemic alcohol, (±)-5,6,7,8-Tetrahydroquinoline-8-ol, highlighting the interplay between hydroxyl and amino functionalities in synthetic design. nih.gov

The hydroxyl group (-OH) is a crucial functional group in organic chemistry and drug discovery. hyphadiscovery.comstudy.com Its introduction onto the saturated ring of the tetrahydroquinoline system is a key step for synthesizing the target compound.

Reduction of Ketones: A common and direct method to install a hydroxyl group is through the reduction of a corresponding ketone (an oxo- group). For example, 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline can be prepared by the reduction of 3-methyl-5,6,7,8-tetrahydroquinoline-8-one. google.com This transformation can be achieved with various reducing agents.

Use of Hydroxylated Precursors: Synthetic routes can also begin with precursors that already contain the hydroxyl group. For instance, the synthesis of chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives has been accomplished starting from (±)-5,6,7,8-Tetrahydroquinoline-8-ol, which is used as the initial substrate for a lipase-catalyzed kinetic resolution. nih.gov This indicates that the 8-hydroxy-5,6,7,8-tetrahydroquinoline scaffold is an accessible synthetic intermediate.

Stereoselective Synthesis of Chiral this compound Enantiomers and Derivatives

The generation of stereochemically pure forms of this compound is a critical aspect of its synthetic chemistry, primarily due to the distinct biological activities often associated with specific enantiomers.

Enzymatic Methods for Chiral Resolution (e.g., Lipase-Catalyzed Kinetic Acetylation)

Enzymatic kinetic resolution has proven to be a powerful tool for the separation of enantiomers of tetrahydroquinoline derivatives. A notable example is the dynamic kinetic resolution of (±)-5,6,7,8-Tetrahydroquinoline-8-ol, an analog of the target compound, using lipase (B570770) from Candida antarctica. mdpi.com In this process, one enantiomer is selectively acetylated, allowing for the separation of the two enantiomers. The reaction typically involves vinyl acetate as the acetyl donor and is carried out in an organic solvent. mdpi.com

A spontaneous dynamic kinetic resolution of 8-amino-5,6,7,8-tetrahydroquinoline has also been observed in the presence of Candida antarctica Lipase B. nih.gov This process yielded the (R)-acetamide in over 60% from the racemic amine. The racemization pathway is facilitated by the spontaneous formation of a ketone, followed by a condensation/hydrolysis sequence with the remaining (S)-amine via an enamine intermediate. nih.gov

| Enzyme | Substrate Analog | Acyl Donor | Product(s) | Yield |

| Candida antarctica Lipase | (±)-5,6,7,8-Tetrahydroquinoline-8-ol | Vinyl Acetate | (S)-5,6,7,8-tetrahydroquinoline-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline | 88% for (S)-alcohol, 86% for (R)-acetate mdpi.com |

| Candida antarctica Lipase B | 8-amino-5,6,7,8-tetrahydroquinoline | Not specified | (R)-acetamide | >60% nih.gov |

Asymmetric Catalysis in the Formation of Chiral Amino Alcohol Motifs

Asymmetric catalysis provides a direct route to chiral amines and amino alcohols within the tetrahydroquinoline framework. Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been employed as ligands in metal complexes for asymmetric transfer hydrogenation (ATH) of cyclic imines. mdpi.comnih.govresearchgate.net These reactions, often catalyzed by rhodium or ruthenium complexes, can produce chiral products with varying degrees of enantioselectivity. nih.govresearchgate.net

For instance, rhodium catalysts bearing chiral 8-amino-5,6,7,8-tetrahydroquinoline-derived ligands have been shown to be effective in the ATH of 1-aryl substituted-3,4-dihydroisoquinolines, which are precursors to biologically active alkaloids. mdpi.comnih.govresearchgate.net While modest enantiomeric excesses were achieved (up to 69% ee), quantitative conversion was observed, particularly with the use of additives like La(OTf)₃. nih.govresearchgate.net

| Catalyst System | Substrate Type | Key Features |

| Rhodium complexes with chiral 8-amino-5,6,7,8-tetrahydroquinoline-derived ligands | Cyclic aromatic 1-aryl imines | Effective in asymmetric transfer hydrogenation, with modest enantioselectivity but high conversion. mdpi.comnih.govresearchgate.net |

| Platinum oxide with trifluoroacetic acid | Auxiliary-substituted quinolines | High chemo- and stereoselectivity in the diastereoselective hydrogenation to form 5,6,7,8-tetrahydroquinolines. researchgate.net |

Diastereoselective Approaches in this compound Synthesis

Diastereoselective synthesis is another key strategy for controlling the stereochemistry of tetrahydroquinoline derivatives. One approach involves the diastereoselective hydrogenation of quinolines substituted with a chiral auxiliary. researchgate.net This method allows for the formation of stereocenters on the carbocyclic ring with good diastereomeric ratios. researchgate.net

For example, the hydrogenation of 2-oxazolidinone-substituted quinolines to 5,6,7,8-tetrahydroquinolines has been reported to proceed with high diastereoselectivity. researchgate.net The choice of catalyst and solvent is crucial for achieving high levels of stereocontrol. Platinum oxide in trifluoroacetic acid has been identified as an optimal system for this transformation. researchgate.net

Advanced Synthetic Transformations Involving the this compound Scaffold

The construction of the core this compound structure can be achieved through both multi-step sequences and more convergent one-pot strategies.

Multi-Step Synthesis from Established Precursors

A common approach to the synthesis of amino-substituted 5,6,7,8-tetrahydroquinolines involves a multi-step sequence starting from a suitable quinoline precursor. One documented route begins with the nitrosation of 5,6,7,8-tetrahydroquinoline (B84679), followed by the reduction of the resulting oxime to afford 5,6,7,8-tetrahydroquinolin-8-ylamine. researchgate.net

Another example is the synthesis of 8-amino-3-methyl-5,6,7,8-tetrahydroquinoline starting from 3-methyl-5,6,7,8-tetrahydroquinolin-8-one. google.com The quinolinone is first converted to the corresponding oxime, which is then reduced to the desired amine. google.com

| Starting Material | Key Intermediates | Final Product Analog |

| 5,6,7,8-Tetrahydroquinoline | 8-Oximino-5,6,7,8-tetrahydroquinoline | 5,6,7,8-Tetrahydroquinolin-8-ylamine researchgate.net |

| 3-Methyl-5,6,7,8-tetrahydroquinolin-8-one | 3-Methyl-8-oximino-5,6,7,8-tetrahydroquinoline | 8-Amino-3-methyl-5,6,7,8-tetrahydroquinoline google.com |

One-Pot Synthetic Strategies

One-pot syntheses offer an efficient alternative to multi-step procedures by combining several reaction steps in a single reaction vessel. For the synthesis of tetrahydroquinoline derivatives, one-pot multicomponent condensation reactions, such as the Mannich reaction, have been successfully employed. nih.gov This approach involves the reaction of a ketone (like cyclohexanone), an amine, and an aldehyde in the presence of a catalyst. nih.gov

The Pictet-Spengler reaction is another powerful one-pot method for the synthesis of tetrahydroisoquinolines, which are structurally related to tetrahydroquinolines. northwestern.edumdpi.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. northwestern.edumdpi.com While directly applied to tetrahydroisoquinolines, the principles of this reaction could be adapted for the synthesis of the this compound scaffold.

Catalyst Development for Efficient this compound Synthesis

The efficient synthesis of this compound via catalytic hydrogenation is critically dependent on the catalyst's ability to selectively reduce the benzene (B151609) ring of the quinoline nucleus while preserving the substituted pyridine ring. The presence of both an amino and a hydroxyl group on the precursor molecule, 3-amino-5-hydroxyquinoline, introduces further complexity due to potential catalyst poisoning and directing effects of these functional groups. Research in this area has focused on developing catalysts that offer high activity, selectivity, and functional group tolerance.

Ruthenium-Based Catalysts for Carbocycle-Selective Hydrogenation

Ruthenium catalysts have emerged as promising candidates for the selective hydrogenation of the carbocyclic ring in quinoline derivatives. rsc.org A notable example is the use of a Ru(η³-methallyl)₂(cod)–PhTRAP catalyst system. rsc.org This catalyst has demonstrated the ability to selectively reduce the carbocyclic ring of quinolines to yield 5,6,7,8-tetrahydroquinolines. rsc.org The presence of an electron-donating substituent on the pyridine ring has been observed to enhance the selectivity for the desired 5,6,7,8-tetrahydroquinoline isomer. acs.org This is a crucial consideration for the hydrogenation of 3-amino-5-hydroxyquinoline, where both the amino and hydroxyl groups are electron-donating.

Further developments in ruthenium catalysis have explored the use of chiral ligands to achieve asymmetric hydrogenation, which would be relevant for producing enantiomerically pure analogs of this compound. rsc.org The development of such chiral ruthenium catalysts could enable the synthesis of specific stereoisomers of the target compound, which is often critical for its biological activity.

Palladium-Based Catalysts and Isomerization

Palladium-based catalysts are widely used in hydrogenation reactions. However, in the context of quinoline hydrogenation, they often favor the reduction of the pyridine ring, leading to the formation of 1,2,3,4-tetrahydroquinolines. acs.org A specialized palladium-based catalyst, referred to as "PD catalyst," has been developed for a two-step, one-pot synthesis of 5,6,7,8-tetrahydroquinoline from quinoline. google.com This process involves an initial catalytic hydrogenation followed by an isomerization reaction at a higher temperature. google.com The PD catalyst is prepared by treating a palladium-carbon catalyst with an aqueous hydrochloride solution and a bicarbonate solution. google.com While this method has not been specifically applied to substituted quinolines like 3-amino-5-hydroxyquinoline, it represents an interesting strategy that could potentially be adapted.

The table below summarizes representative catalyst systems for the hydrogenation of quinoline and its derivatives, highlighting the catalyst, substrate, and the primary product obtained.

| Catalyst System | Substrate | Primary Product | Reference |

| Ru(η³-methallyl)₂(cod)–PhTRAP | Quinoline | 5,6,7,8-Tetrahydroquinoline | rsc.org |

| "PD catalyst" (modified Pd/C) | Quinoline | 5,6,7,8-Tetrahydroquinoline (via isomerization) | google.com |

| Gold nanoparticles on TiO₂ | Functionalized Quinolines | 1,2,3,4-Tetrahydroquinolines | fudan.edu.cnnih.gov |

| Co-Graphene Composites | Quinoline | 1,2,3,4-Tetrahydroquinoline | bohrium.com |

Challenges and Future Directions

The primary challenge in the synthesis of this compound lies in achieving high chemoselectivity for the hydrogenation of the carbocyclic ring in the presence of the amino and hydroxyl functional groups. These groups can interact with the catalyst surface, potentially leading to catalyst deactivation or altered selectivity.

Future research in this area will likely focus on the design of novel catalysts with enhanced tolerance to functional groups. This may involve the development of new ligand frameworks for ruthenium and other transition metals that can shield the active site from poisoning while promoting the desired hydrogenation. Furthermore, exploring alternative hydrogenation techniques, such as transfer hydrogenation or electrocatalytic hydrogenation, could provide milder reaction conditions and improved selectivity. nih.gov The development of catalysts for the direct, one-step synthesis of functionalized 5,6,7,8-tetrahydroquinolines from readily available starting materials remains a significant goal in organic synthesis.

Chemical Transformations and Derivatization of 3 Amino 5,6,7,8 Tetrahydroquinolin 5 Ol

Reactions Involving the Amino Group of 3-Amino-5,6,7,8-tetrahydroquinolin-5-ol

The amino group at the 3-position of the tetrahydroquinoline ring is a key site for derivatization. Its nucleophilic character allows it to participate in a range of bond-forming reactions.

Nucleophilic Substitution Reactions

The primary amino group of this compound is a potent nucleophile, capable of reacting with a variety of electrophiles in nucleophilic substitution reactions. These reactions are fundamental in building molecular complexity. For instance, the conversion of a secondary amine to a tertiary amine is achieved through nucleophilic substitution. youtube.com This principle can be extended to the primary amine of the title compound.

Table 1: Examples of Nucleophilic Substitution Reactions

| Electrophile | Reagent Example | Product Type |

| Alkyl Halides | Bromoethane | N-Alkylated Amine |

| Acyl Halides | Acetyl Chloride | N-Acylated Amine (Amide) |

| Sulfonyl Halides | Tosyl Chloride | N-Sulfonylated Amine (Sulfonamide) |

| Isothiocyanates | Methylisothiocyanate | Thiourea (B124793) Derivative |

The reaction with alkyl halides leads to N-alkylation, producing secondary and tertiary amines. Acylation with acyl halides or anhydrides yields stable amide derivatives. Similarly, reaction with sulfonyl chlorides gives sulfonamides, a common functional group in pharmacologically active molecules. The reaction with isothiocyanates can be used to form thiourea derivatives, which are intermediates for various heterocyclic compounds. google.com

Imine Formation and Subsequent Reactions

The primary amino group can undergo condensation with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by acid or base and involves the elimination of a water molecule.

The resulting imine is itself a versatile intermediate. The carbon-nitrogen double bond can be reduced to a secondary amine, for example, through catalytic hydrogenation or with reducing agents like sodium borohydride. This provides an alternative route to N-alkylated derivatives. Furthermore, the imine can participate in cycloaddition reactions or be attacked by nucleophiles, leading to the formation of more complex molecular structures. The formation of imines is a key step in domino reactions that lead to the synthesis of fused-ring tetrahydroquinolines. nih.gov

Reactions Involving the Hydroxyl Group of this compound

The hydroxyl group at the 5-position offers another avenue for derivatization, allowing for the introduction of a variety of functional groups through reactions such as esterification and etherification, or by activating it for displacement.

Esterification and Etherification

The hydroxyl group can be converted into an ester by reaction with carboxylic acids, acyl halides, or acid anhydrides. This reaction is often catalyzed by an acid or a coupling agent. Esterification can modify the polarity and steric properties of the molecule.

Etherification, the conversion of the hydroxyl group to an ether, can be achieved under various conditions. For example, the Williamson ether synthesis involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. The presence of a related compound, 5-Methoxy-5,6,7,8-tetrahydroquinolin-3-amine, in chemical databases suggests that such etherification at the 5-position is a feasible transformation. nih.gov

Table 2: Esterification and Etherification Reactions

| Reaction Type | Reagent Example | Catalyst/Conditions | Product |

| Esterification | Acetic Anhydride | Pyridine (B92270) | 5-Acetoxy-3-aminotetrahydroquinoline |

| Etherification | Methyl Iodide | Sodium Hydride | 5-Methoxy-3-aminotetrahydroquinoline |

Activation of the Hydroxyl Group for Displacement

The hydroxyl group is a poor leaving group in nucleophilic substitution reactions. Therefore, it often needs to be converted into a better leaving group to facilitate its displacement. libretexts.org This can be achieved by converting it into a sulfonate ester, such as a tosylate or mesylate, by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a base like pyridine. nih.gov

Once activated, the sulfonate ester can be displaced by a wide range of nucleophiles, allowing for the introduction of functionalities such as azides, halides, and thiols at the 5-position. For example, treatment of a related 5,6,7,8-Tetrahydroquinolin-8-ol (B83816) with mesyl chloride and sodium azide (B81097) leads to the formation of an 8-azido derivative, which can then be reduced to the corresponding amine. mdpi.com This demonstrates a viable pathway for functional group interconversion at the hydroxyl-bearing carbon.

Formation of Advanced Molecular Architectures from this compound

The dual functionality of this compound makes it an excellent building block for the synthesis of more complex, polycyclic molecular architectures. The amino and hydroxyl groups can be involved in intramolecular cyclization reactions or serve as reactive handles in multicomponent reactions.

For instance, the amino group can act as a nucleophile in an intramolecular fashion to form a new ring. It is known that tetrahydroquinoline derivatives can be used to synthesize fused heterocyclic systems. nih.gov Depending on the reaction conditions and the nature of other reactants, the amino and hydroxyl groups can be used to construct novel ring systems appended to the tetrahydroquinoline core. For example, the amino group could react with a suitable dielectrophile to form a new heterocyclic ring. Similarly, domino reactions involving one or both functional groups can lead to the rapid assembly of complex scaffolds from simple starting materials. nih.gov The synthesis of various quinoline-fused heterocycles, such as pyrimido[4,5-b]quinolines, has been reported from amino-substituted tetrahydroquinolines. researchgate.net

Rearrangement Reactions of this compound Derivatives

While direct experimental studies on the rearrangement of this compound derivatives are not extensively documented, analogous reactions in related systems suggest potential transformation pathways. One such possibility is an acid-catalyzed rearrangement. For the general class of tetrahydroquinolines, acid-catalyzed isomerization has been observed to yield 4-aminoindane derivatives. rsc.org This type of skeletal rearrangement involves the protonation of the nitrogen atom, followed by a series of bond migrations that lead to the contraction of the six-membered nitrogen-containing ring and the formation of a five-membered ring fused to the benzene (B151609) ring.

Another potential rearrangement, particularly for derivatives where the 5-hydroxyl group has been converted to an oxime, is the Beckmann rearrangement. This reaction, typically promoted by acid, would involve the transformation of the oxime into a lactam. The specific outcome would depend on the stereochemistry of the oxime and the migratory aptitude of the adjacent groups.

Furthermore, the Dimroth rearrangement could be a possibility in fused heterocyclic systems derived from 3-amino-tetrahydroquinolines. This type of rearrangement involves the ring opening and subsequent re-cyclization of a heterocyclic ring, leading to the exchange of a ring atom with an exocyclic atom. For instance, the reaction of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1269638) with benzoylisothiocyanate leads to a product that undergoes a Dimroth rearrangement. nih.gov

Skeletal rearrangements of quinolines to indoles have also been reported, proceeding through a dearomative dimerization and subsequent rearrangement sequence. chemrxiv.org While this has been observed for quinolines, it points to the potential for complex skeletal reorganization within this family of heterocycles under specific reaction conditions.

Structure Activity Relationship Sar Studies and Molecular Design of 3 Amino 5,6,7,8 Tetrahydroquinolin 5 Ol Derivatives

Systematic Structural Modifications and their Impact on Molecular Interactions

Systematic structural modification is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a ligand's affinity and efficacy for its target. In the context of tetrahydroquinoline derivatives, even subtle changes to the molecular structure can dramatically alter interactions with biological macromolecules.

For instance, studies on related 3-amino heterocyclic phenethylamine (B48288) derivatives have shown that N-methylation can enhance affinity for the 5-HT₇ receptor, while N-acylation completely removes this affinity. nih.gov This highlights the critical role of the amino group and its substitution pattern in molecular recognition at this specific serotonin (B10506) receptor subtype.

Further research into tetrahydroquinolone derivatives as modulators of GPR41, a G protein-coupled receptor, revealed that modifications to an aryl group attached to a furan (B31954) moiety could switch the compound's activity from antagonistic to agonistic. nih.gov Specifically, replacing a 2-(trifluoromethoxy)benzene group with di- or trifluorobenzene groups resulted in compounds with agonistic properties, demonstrating that the electronic nature of a peripheral substituent can be a key determinant of the functional outcome of the ligand-receptor interaction. nih.gov

Docking studies have also been employed to predict the impact of structural changes. In a series of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles, a derivative, 2-(pyridin-3-yl)-5-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amine, was identified through docking studies as having a favorable binding energy within the catalytic site of p38 mitogen-activated protein kinase (MAPK), a target for anti-inflammatory drugs. researchgate.net This computational insight was supported by in-vivo testing, which confirmed the compound's anti-inflammatory activity. researchgate.net

Table 1: Impact of Structural Modifications on Biological Activity

| Lead Structure/Series | Modification | Target | Observed Effect | Reference |

|---|---|---|---|---|

| 3-Amino Heterocyclic Phenethylamines | N-methylation of the amino group | 5-HT₇ Receptor | Enhanced binding affinity | nih.gov |

| 3-Amino Heterocyclic Phenethylamines | N-acylation of the amino group | 5-HT₇ Receptor | Loss of binding affinity | nih.gov |

| Tetrahydroquinolone Derivative | Replacement of 2-(trifluoromethoxy)benzene with di- or trifluorobenzene | GPR41 | Switch from antagonistic to agonistic activity | nih.gov |

Influence of Substituents on the Tetrahydroquinoline Core on Biological Activity

The nature and position of substituents on the tetrahydroquinoline core are pivotal in determining the biological activity profile of the resulting derivatives. Both electronic and steric effects of these substituents can modulate the compound's interaction with its biological target.

SAR studies have shown that the introduction of electron-donating groups, electron-withdrawing groups, or other heterocyclic moieties onto the core structure plays a vital role in modulating the biological potential of the compounds. researchgate.netnuph.edu.ua For example, research on tetrahydroquinoline derivatives has indicated that electron-withdrawing groups like chlorine and electron-donating groups such as a piperazine (B1678402) moiety can influence the antioxidant properties of the molecule. nih.gov

In the development of chiral catalysts for asymmetric hydrogenation, the presence of a methyl group at the 2-position of the 8-amino-5,6,7,8-tetrahydroquinoline backbone was found to influence the reactivity and enantioselectivity of the resulting metal complexes. mdpi.comresearchgate.net This demonstrates that even a small alkyl substituent can have a measurable impact on the steric and electronic environment of the molecule, thereby affecting its function.

Furthermore, the position of a substituent on the bicyclic tetrahydroquinoline system is crucial. The regioselective reduction of acetamidoquinolines to form amino-substituted 5,6,7,8-tetrahydroquinolines has been shown to proceed with different efficiencies depending on whether the acetamido group is on the pyridine (B92270) or the benzene (B151609) ring, highlighting the distinct chemical nature of the two rings within the core. researchgate.net

Table 2: Influence of Substituents on Tetrahydroquinoline Core

| Substituent Type | Position on Core | Biological Activity Affected | Example | Reference |

|---|---|---|---|---|

| Electron-withdrawing | Phenyl ring | Antioxidant | Chlorine | nih.gov |

| Electron-donating | Phenyl ring | Antioxidant | Piperazine | nih.gov |

| Alkyl group (Methyl) | 2-position | Catalytic activity/enantioselectivity | Me-CAMPY ligand | mdpi.comresearchgate.net |

Role of Stereochemistry in Ligand-Target Recognition and Biological Efficacy

Stereochemistry is a critical determinant of biological activity, as biological macromolecules like receptors and enzymes are chiral environments. nih.gov Consequently, enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.

The chiral amine fragment is a key structural motif in a large percentage of small-molecule pharmaceuticals. mdpi.comresearchgate.net For tetrahydroquinoline derivatives, the stereocenter at position 8 in 8-amino-5,6,7,8-tetrahydroquinoline derivatives is of particular importance. The development of the anti-HIV-1 agent AMD070, identified as the specific (S)-enantiomer of N'-((1H-benzo[d]imidazol-2-yl)methyl)-N'-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine, underscores the necessity of a defined stereochemistry for potent and selective CXCR4 antagonism. researchgate.net

Similarly, chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives, such as CAMPY and its methylated analog Me-CAMPY, have been utilized as ligands in metal complexes for asymmetric catalysis. mdpi.comresearchgate.net The specific stereochemistry of these ligands is essential for achieving high enantioselectivity in the reduction of prochiral substrates. The synthesis of these ligands in their enantiopure forms is a key step, often achieved through methods like dynamic kinetic resolution using enzymes, to ensure the desired stereochemical outcome of the catalyzed reaction. mdpi.com

Studies on ligands for other receptors, such as the 5-HT₇ receptor, further reinforce this principle. Different stereoisomers of hydantoin (B18101) derivatives have been shown to possess significantly different binding affinities for the 5-HT₇ receptor, indicating a clear preference for a specific absolute configuration at the receptor's binding site. nih.gov This enantioselectivity is often dependent on the specific chemical class of the ligand. nih.gov

Design Principles for Novel 3-Amino-5,6,7,8-tetrahydroquinolin-5-ol Analogs for Specific Molecular Targets

Based on the structure-activity relationship studies, several key principles can be formulated for the design of novel analogs of this compound with tailored biological activities:

Targeted Substitution on the Core: The tetrahydroquinoline nucleus should be strategically substituted with electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule, thereby fine-tuning its activity for a specific target, such as enhancing antioxidant potential or receptor affinity. nih.govresearchgate.netnuph.edu.ua

Leveraging Computational Tools: Molecular docking and other computational methods should be employed early in the design process to predict the binding modes and affinities of novel analogs. This approach can prioritize the synthesis of compounds with a higher probability of success, as demonstrated in the identification of p38 MAPK inhibitors. researchgate.net

Stereochemical Control is Paramount: Since biological targets are chiral, the synthesis of analogs must be stereocontrolled. Single enantiomers should be prepared and evaluated to identify the eutomer (the more active isomer) and avoid potential off-target effects or lower efficacy associated with racemic mixtures. The activity of (S)-AMD070 highlights this necessity. researchgate.net

Modulation of Physicochemical Properties: Peripheral functional groups can be modified not only to alter biological activity but also to improve pharmaceutical properties. For example, modifications to an attached aryl group were shown to fundamentally switch a compound from a GPR41 antagonist to an agonist, providing a powerful tool for functional modulation. nih.gov

Scaffold Hopping and Bioisosteric Replacement: While maintaining the core tetrahydroquinoline structure, exploring related heterocyclic systems, such as tetrahydroquinazolines or tetrahydro nih.govnih.govnaphthyridines, can lead to novel compounds with different selectivity profiles or improved properties. researchgate.netnih.gov

By adhering to these principles, the design of next-generation this compound derivatives can be approached more rationally, increasing the likelihood of discovering potent and selective agents for a variety of molecular targets.

Computational Chemistry and Molecular Modeling of 3 Amino 5,6,7,8 Tetrahydroquinolin 5 Ol

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how a ligand, such as a tetrahydroquinoline derivative, might interact with a biological target, typically a protein or enzyme.

In studies of related tetrahydroquinoline derivatives, molecular docking has been instrumental in predicting binding affinities and interaction modes with various targets. For instance, docking simulations have been used to identify potential inhibitors of enzymes like Lysine-specific demethylase 1 (LSD1) and mTOR (mammalian target of rapamycin). mdpi.comnih.govscilit.com In these studies, researchers dock a library of THQ derivatives into the known crystal structure of the target's active site. The docking scores, typically expressed in kcal/mol, provide an estimate of the binding affinity.

For 3-Amino-5,6,7,8-tetrahydroquinolin-5-ol, a hypothetical docking study would involve preparing the 3D structure of the molecule and docking it into the active site of a selected target. The results would highlight key interactions, such as hydrogen bonds formed by the amino and hydroxyl groups, and hydrophobic interactions involving the tetrahydroquinoline ring system. For example, in a study on flavone (B191248) derivatives, docking scores were used to compare the binding energies of designed compounds against known ligands within the binding pockets of the estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR). nih.gov

Table 1: Representative Docking Scores of Tetrahydroquinoline Derivatives Against Various Targets

| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interactions Observed | Reference |

| Tetrahydroquinoline Derivatives | LSD1 | -7.0 to -9.5 | Hydrogen bonds, hydrophobic interactions | nih.gov |

| Morpholine-Substituted THQs | mTOR | -8.5 to -10.2 | Hydrogen bonds with key residues, pi-pi stacking | mdpi.comscilit.com |

| Tetrahydroquinoline Analogs | Reverse Transcriptase | -4.89 to -7.14 | Hydrogen bonds, hydrophobic interactions | researchgate.net |

This table is illustrative and based on findings for related tetrahydroquinoline derivatives.

The insights from these simulations are invaluable for structure-activity relationship (SAR) studies, helping to rationalize why certain substitutions on the THQ scaffold lead to enhanced biological activity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the stability of the ligand-target complex.

For tetrahydroquinoline derivatives, MD simulations have been used to validate docking results and assess the stability of the predicted binding poses. mdpi.com A typical MD simulation runs for a duration of nanoseconds (ns), tracking the trajectory of the ligand within the binding site. Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein, which indicates the stability of the complex over time. A stable complex will typically show low RMSD fluctuations.

In a study on morpholine-substituted tetrahydroquinolines as mTOR inhibitors, MD simulations over a 100-ns period confirmed that the most promising compound formed stable interactions within the mTOR active site. mdpi.comscilit.com Similarly, MD simulations of novel tetrahydroquinoline derivatives targeting LSD1 showed that the designed compounds remained stably bound within the active site. nih.gov These simulations can reveal the importance of specific water molecules in mediating ligand-protein interactions and provide a more accurate estimation of binding free energies through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations can predict a molecule's reactivity, stability, and various spectroscopic properties. For a compound like this compound, quantum chemical calculations can provide a wealth of information.

These methods are used to determine key electronic parameters:

EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the ability of a molecule to donate electrons.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the ability of a molecule to accept electrons.

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap suggests higher reactivity.

In a study on quinazoline (B50416) derivatives as corrosion inhibitors, DFT was used to correlate these quantum chemical parameters with the observed inhibition efficiency. physchemres.org A significant correlation between theoretically calculated binding energies and experimental activity has also been found for tetrahydroisoquinoline ligands acting on dopamine (B1211576) receptors. nih.gov Such calculations are invaluable for understanding reaction mechanisms and designing catalysts. nih.govrsc.org

Table 2: Hypothetical Quantum Chemical Parameters for a Tetrahydroquinoline Derivative

| Parameter | Calculated Value | Implication |

| EHOMO | -5.8 eV | Good electron-donating capability |

| ELUMO | -1.2 eV | Moderate electron-accepting capability |

| Energy Gap (ΔE) | 4.6 eV | High kinetic stability |

| Dipole Moment (μ) | 3.5 D | Moderate polarity |

This table contains hypothetical data for illustrative purposes, based on typical values for similar organic molecules.

In Silico Approaches for Predicting Preclinical Biological Activity and Designing Novel Compounds

In silico approaches encompass a wide range of computational methods used to predict the biological activity and pharmacokinetic properties of a compound before it is synthesized. This includes Quantitative Structure-Activity Relationship (QSAR) modeling and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For tetrahydroquinoline derivatives, 3D-QSAR models like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Index Analysis) have been developed. nih.gov These models use the 3D alignment of molecules to derive contour maps that show which regions of the molecule are sensitive to steric, electrostatic, and other property changes. These maps then guide the design of new derivatives with potentially improved activity. nih.govresearchgate.net

ADME prediction tools, such as SwissADME and OSIRIS Property Explorer, are used to evaluate the drug-likeness of a compound. mdpi.com These tools predict properties like gastrointestinal absorption, blood-brain barrier permeability, and potential toxicity risks based on the molecule's structure. For novel tetrahydroquinoline derivatives, these in silico analyses have indicated favorable pharmacokinetic profiles and good drug-like characteristics. mdpi.com

The integration of these computational strategies, from molecular docking and MD simulations to quantum chemical calculations and QSAR, provides a powerful framework for the rational design of novel compounds based on the this compound scaffold for various therapeutic applications. mdpi.comnih.gov

Preclinical Biological Activity and Mechanistic Investigations of 3 Amino 5,6,7,8 Tetrahydroquinolin 5 Ol and Its Analogs

Exploration of Enzyme Inhibition Potential

The ability of a compound to selectively inhibit specific enzymes is a key determinant of its therapeutic efficacy. Analogs of 3-Amino-5,6,7,8-tetrahydroquinolin-5-ol have been investigated for their inhibitory potential against a range of enzymes implicated in various pathological conditions, from cancer to bacterial infections.

Inhibition of Kinases (e.g., mTOR, p38 MAPK)

Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The mammalian target of rapamycin (B549165) (mTOR) and p38 mitogen-activated protein kinase (p38 MAPK) are two such kinases that have been the focus of extensive research.

Recent studies have highlighted the potential of tetrahydroquinoline (THQ) derivatives as mTOR inhibitors. acs.orgmdpi.com In one such study, a series of morpholine-substituted tetrahydroquinoline derivatives were designed and synthesized, inspired by the structural features of known mTOR inhibitors. mdpi.com Computational docking and molecular dynamics simulations predicted strong binding and stability of these derivatives within the mTOR active site. mdpi.comnih.gov Subsequent in vitro cytotoxicity assays demonstrated that these compounds exhibited potent and selective anticancer activity against various cancer cell lines. mdpi.comnih.gov Notably, compound 10e (a morpholine-substituted THQ derivative with a trifluoromethyl group) emerged as a particularly promising candidate, with an IC₅₀ value of 0.033 µM against A549 lung cancer cells. mdpi.comnih.gov Structure-activity relationship analyses revealed that the incorporation of morpholine (B109124) and trifluoromethyl moieties significantly enhanced the selectivity and potency of these THQ derivatives as mTOR inhibitors. mdpi.comnih.gov

Furthermore, analogs such as 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles have been investigated for their potential to inhibit p38 MAPK. Docking studies were employed to identify potential anti-inflammatory lead compounds by predicting their binding to the catalytic site of p38 MAPK. nih.gov The derivative 9b (2-(pyridin-3-yl)-5-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amine) was identified as having a favorable binding energy, suggesting its potential as a p38 MAPK inhibitor. nih.gov

| Compound/Analog Class | Target Kinase | Key Findings | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Morpholine-Substituted Tetrahydroquinolines | mTOR | Potent and selective anticancer activity. Trifluoromethyl and morpholine groups enhance potency. | 0.033 µM (Compound 10e against A549 cells) | mdpi.comnih.gov |

| 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles | p38 MAPK | Favorable binding energy in docking studies (Compound 9b). | Not Reported | nih.gov |

Modulation of Metabolic Enzymes (e.g., Pyruvate (B1213749) Kinase M2, Lactate Dehydrogenase A)

Altered cellular metabolism is a key feature of cancer cells, which often upregulate specific metabolic enzymes to support their rapid proliferation. Pyruvate Kinase M2 (PKM2) and Lactate Dehydrogenase A (LDHA) are two such enzymes that have been explored as therapeutic targets.

Tetrahydroquinoline derivatives have been identified as potential modulators of PKM2. researchgate.net Several studies have reported on tetrahydroquinoline-based compounds as activators of PKM2. biointerfaceresearch.com For instance, a series of 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides were developed and shown to activate PKM2. biointerfaceresearch.com The activation of PKM2 is hypothesized to promote a metabolic state that is less conducive to tumor cell proliferation. biointerfaceresearch.com Conversely, other studies have investigated quinoline (B57606) derivatives as inhibitors of PKM2. For example, quinoline-8-sulfonamides have been designed and synthesized as potential inhibitors of the M2 isoform of pyruvate kinase.

In addition to PKM2, some quinoline derivatives have shown inhibitory activity against LDHA. A significant group of sulfamoylquinoline derivatives have been reported to exert their antitumor activity through the inhibition of LDHA.

| Compound/Analog Class | Target Enzyme | Mode of Action | Key Findings | Reference |

|---|---|---|---|---|

| 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides | Pyruvate Kinase M2 (PKM2) | Activator | Identified as a chemotype for PKM2 activation. | biointerfaceresearch.com |

| Tetrahydroquinoline derivatives | Pyruvate Kinase M2 (PKM2) | Activator | Identified as a potential scaffold for PKM2 activators through virtual screening. | researchgate.net |

| Quinoline-8-sulfonamides | Pyruvate Kinase M2 (PKM2) | Inhibitor | Designed as potential inhibitors of PKM2. | |

| 3-quinolinesulfonamide derivatives | Lactate Dehydrogenase A (LDHA) | Inhibitor | Antitumor activity attributed to LDHA inhibition. |

Interaction with Topoisomerases

Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. Several clinically used chemotherapeutic agents function by inhibiting these enzymes.

While direct studies on this compound may be limited, research on closely related analogs suggests a potential for interaction with topoisomerases. A novel class of 6-amino-tetrahydroquinazoline derivatives, which are structurally similar to tetrahydroquinolines, have been shown to inhibit human topoisomerase II (topoII). These compounds act as catalytic inhibitors, blocking the function of topoII without stabilizing the enzyme-DNA cleavage complex, a mechanism that differs from many current topoII-targeted drugs. Furthermore, some quinolone derivatives, such as voreloxin, exhibit a high affinity for eukaryotic type II topoisomerase and induce apoptosis through the generation of double-strand DNA breaks.

Inhibition of Bacterial Enzymes (e.g., MurE synthetase)

Quinolones are known to target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, thereby disrupting bacterial DNA synthesis. researchgate.net Novel quinoline derivatives continue to be developed as inhibitors of these enzymes, demonstrating potent in vitro and in vivo antibacterial activity. Additionally, amino acid derivatives of quinolines have been synthesized and shown to possess antibacterial properties, with molecular docking studies suggesting that their mechanism of action could be due to the inhibition of the GyrA subunit of DNA gyrase and/or the ParC subunit of topoisomerase-IV. researchgate.net

Analysis of Molecular Targets and Intracellular Signaling Pathways in Preclinical Models

Beyond direct enzyme inhibition, understanding the broader impact of a compound on molecular targets and signaling pathways is crucial for characterizing its biological activity. Preclinical models provide a valuable platform for these investigations.

Assessment of Microtubule Targeting and Depolymerization

Microtubules are dynamic cytoskeletal polymers that play a critical role in cell division, making them an attractive target for anticancer drug development. Agents that interfere with microtubule dynamics can induce mitotic arrest and subsequent apoptosis in cancer cells.

Analogs of the tetrahydroquinoline scaffold have been shown to function as microtubule targeting agents. A study on a series of 4-substituted 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidines, which are isosteres of the tetrahydroquinoline ring system, demonstrated potent microtubule depolymerizing activity. These compounds were found to inhibit tubulin assembly, with some derivatives being more potent than the well-known microtubule-destabilizing agent combretastatin (B1194345) A-4 (CA-4). For example, compounds 4 , 5 , and 7 in the study showed significant inhibition of tubulin polymerization and were also found to inhibit the binding of [³H]colchicine to tubulin, indicating that they likely act at the colchicine-binding site.

| Compound Class | Molecular Target | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidines | Tubulin | Inhibition of tubulin polymerization (depolymerization) | Several compounds were more potent than CA-4 as inhibitors of tubulin assembly and inhibited colchicine (B1669291) binding. |

Impact on Cell Cycle Phases in Cellular Models

Analogs of this compound have demonstrated the ability to interfere with the normal progression of the cell cycle in various cancer cell lines, a key mechanism in their antiproliferative effects. Studies have shown that these compounds can induce cell cycle arrest at different phases, preventing cancer cells from dividing and proliferating.

One study on tetrahydroquinolinone derivatives revealed that the compound 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) induced cell cycle arrest at the G2/M phase in lung cancer (A549) cells. nih.gov Similarly, research into new 5,6,7,8-tetrahydroisoquinolines, a related class of compounds, found that one derivative caused cell cycle arrest at the G2/M phase in A459 lung cancer cells, while another led to arrest at the S phase in MCF7 breast cancer cells. nih.gov

Further investigations into chiral derivatives of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) showed that the most active enantiomer, (R)-5a, was capable of affecting cell cycle phases in A2780 ovarian carcinoma cells. nih.govresearchgate.net This ability to halt the cell cycle is a significant contributor to the anticancer potential of this class of compounds. researchgate.net

Table 1: Impact of this compound Analogs on Cell Cycle Phases

| Compound/Analog | Cell Line | Effect on Cell Cycle | Reference |

|---|---|---|---|

| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | A549 (Lung Cancer) | Arrest at G2/M phase | nih.gov |

| Tetrahydroisoquinoline derivative (7e) | A459 (Lung Cancer) | Arrest at G2/M phase | nih.gov |

| Tetrahydroisoquinoline derivative (8d) | MCF7 (Breast Cancer) | Arrest at S phase | nih.gov |

Induction of Mitochondrial Membrane Depolarization in Cellular Models

A critical event in the induction of apoptosis, or programmed cell death, is the disruption of mitochondrial function. One key aspect of this is the depolarization of the mitochondrial membrane. Research has indicated that analogs of this compound can trigger this process in cancer cells.

Specifically, a study involving chiral derivatives of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine identified that the most potent compound, (R)-5a, induced mitochondrial membrane depolarization in A2780 ovarian cancer cells. nih.govresearchgate.net This effect is a hallmark of the intrinsic pathway of apoptosis. Further supporting this, another study reported that certain 1,6,8-trimethylfuro[2,3-h]quinolin-2-one derivatives, which share a related quinolinone core, also induced programmed cell death through mitochondrial depolarization in Jurkat cells. nih.gov The ability of these compounds to compromise mitochondrial integrity underscores a primary mechanism of their cytotoxic activity. researchgate.net

Reactive Oxygen Species (ROS) Production Mechanisms in Cellular Models

The generation of reactive oxygen species (ROS) is a crucial mechanism by which certain anticancer agents induce cellular stress and subsequent cell death. Tetrahydroquinoline derivatives have been shown to evoke cellular stress by increasing the intracellular levels of ROS.

In a study on colorectal cancer, the compound (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) was found to induce massive oxidative stress by disrupting the cellular balance, leading to cell death. researchgate.net This strategy of targeting the intracellular levels of ROS is considered a viable therapeutic approach for treating colorectal cancer. researchgate.net Furthermore, investigations into chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives demonstrated that the most active compound, (R)-5a, induced cellular ROS production in A2780 ovarian carcinoma cells. nih.govresearchgate.net The antiproliferative potential of these aminoquinoline derivatives is linked to their capacity to elevate ROS levels, which in turn leads to mitochondrial dysfunction. researchgate.net

Preclinical Evaluation of Specific Biological Effects

Mechanistic Insights into Anti-inflammatory Activity

Derivatives of the 5,6,7,8-tetrahydroquinoline (B84679) scaffold have demonstrated significant anti-inflammatory properties in preclinical models. nih.gov Mechanistic studies have focused on their ability to inhibit key signaling molecules involved in the inflammatory cascade.

A series of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles were synthesized and evaluated for their anti-inflammatory potential. researchgate.netnih.gov Molecular docking studies identified that these compounds could potentially act as inhibitors of p38 mitogen-activated protein kinase (MAPK), a critical enzyme in the inflammatory response. researchgate.netnih.gov The lead derivative from this series, 2-(pyridin-3-yl)-5-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amine (9b), was evaluated in vivo and found to be a potent anti-inflammatory agent. researchgate.netnih.gov Its mechanism of action was linked to the inhibition of prostaglandin (B15479496) E2 (PGE2) production, a key mediator of inflammation. The tested compounds exhibited significant anti-inflammatory activity with fewer ulcerogenic effects compared to the standard drug, indomethacin. researchgate.netnih.gov

Anticancer Activity and Relevant Molecular Pathways

The anticancer activity of this compound analogs is supported by a growing body of preclinical evidence demonstrating their effects on various cancer cell lines through multiple molecular pathways.

One of the primary mechanisms is the induction of apoptosis. A tetrahydroquinolinone derivative, compound 4a, was shown to trigger apoptotic cell death in lung cancer cells through both the intrinsic (mitochondrial) and extrinsic pathways. nih.gov This is often preceded by cell cycle arrest, as seen with derivatives that halt the cell cycle at the G2/M or S phase. nih.govnih.gov

Another key pathway involves the induction of cellular stress through the generation of ROS. researchgate.net The derivative (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) was found to induce massive oxidative stress, which in turn triggered autophagy via the PI3K/AKT/mTOR signaling pathway in colorectal cancer cells. researchgate.net

Furthermore, related tetrahydroisoquinoline compounds have been identified as potent inhibitors of cyclin-dependent kinases (CDKs) and dihydrofolate reductase (DHFR), crucial enzymes for cell cycle regulation and nucleotide synthesis. nih.gov For instance, compound 7e was found to be a potent CDK2 inhibitor, while compound 8d was a significant DHFR inhibitor, explaining their ability to induce apoptosis in lung and breast cancer cells, respectively. nih.gov The ability of these compounds to induce mitochondrial dysfunction is also a critical component of their antiproliferative potential. researchgate.net

Table 2: Anticancer Mechanisms of this compound Analogs

| Compound/Analog | Cancer Type | Molecular Pathway/Mechanism | Reference |

|---|---|---|---|

| Tetrahydroquinolinone derivative (4a) | Lung Cancer | G2/M cell cycle arrest; Intrinsic & extrinsic apoptosis | nih.gov |

| Tetrahydroquinolinone derivative (20d) | Colorectal Cancer | ROS production; Autophagy via PI3K/AKT/mTOR pathway | researchgate.net |

| Tetrahydroisoquinoline derivative (7e) | Lung Cancer | G2/M cell cycle arrest; CDK2 inhibition | nih.gov |

| Tetrahydroisoquinoline derivative (8d) | Breast Cancer | S phase cell cycle arrest; DHFR inhibition | nih.gov |

Antiviral Activities (e.g., Anti-HIV)

The 5,6,7,8-tetrahydroquinoline scaffold has been identified as a privileged structure in the development of novel therapeutic agents, including those with antiviral properties. Specifically, the (S)-5,6,7,8-tetrahydroquinolin-8-amine core has been recognized as a valuable scaffold for creating new anti-HIV drugs. nih.gov This recognition stems from the development of AMD11070, a potent CXCR4 antagonist, which highlighted the potential of this chemical framework to inhibit cancer progression and also to act as an anti-HIV agent. nih.gov The CXCR4 receptor is utilized by some strains of HIV to enter host cells, making its antagonism a viable strategy for antiviral therapy.

Applications in Asymmetric Catalysis and Chiral Ligand Development

3-Amino-5,6,7,8-tetrahydroquinolin-5-ol as a Chiral Building Block in Asymmetric Synthesis

Chiral molecules are fundamental in the creation of pharmaceuticals, agrochemicals, and other fine chemicals, as the biological activity of a compound is often exclusive to a single enantiomer. Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex chiral targets. The tetrahydroquinoline framework is a valuable scaffold in this context.

While the literature contains extensive research on various isomers of amino-tetrahydroquinols, specific studies detailing the application of This compound as a chiral building block are not prominently documented. However, the broader class of chiral amino-substituted tetrahydroquinolines is recognized for its utility. The synthesis of these crucial chiral backbones often begins with a racemic precursor, such as (±)-5,6,7,8-tetrahydroquinolin-8-ol, which is then resolved into its separate enantiomers through methods like dynamic kinetic resolution (DKR). This resolution, often carried out using enzymes like lipase (B570770) from Candida antarctica, provides the enantiopure starting materials necessary for developing chiral ligands and catalysts, overcoming the limitations of traditional resolution methods that often suffer from low yields and the need for expensive resolving agents. mdpi.com

Development of Chiral Ligands Based on the 8-Amino-5,6,7,8-tetrahydroquinoline Backbone

Significant research has been directed towards the development of chiral ligands derived from the 8-Amino-5,6,7,8-tetrahydroquinoline backbone. nih.gov These ligands have proven effective in creating a chiral environment around a metal center, enabling high stereoselectivity in catalytic reactions.

Two notable examples of such ligands are:

CAMPY (L1) : A chiral diamine based on the 8-amino-5,6,7,8-tetrahydroquinoline structure. mdpi.comnih.gov

Me-CAMPY (L2) : A derivative of CAMPY with a methyl group substituted at the 2-position of the quinoline (B57606) ring. mdpi.comnih.gov

The synthesis of these chiral diamine ligands starts with the dynamic kinetic resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol. mdpi.com This key step, utilizing a lipase, efficiently separates the enantiomers. The resolved (R)- or (S)-8-hydroxy precursor is then converted into the corresponding 8-amino derivative, forming the core of the CAMPY and Me-CAMPY ligands. mdpi.comnih.gov These bidentate ligands, which feature both steric and electronic differences, are designed to chelate with transition metals to form active catalysts. mdpi.com

Application of Ligands in Asymmetric Transfer Hydrogenation

Ligands based on the 8-Amino-5,6,7,8-tetrahydroquinoline backbone have been successfully applied in the asymmetric transfer hydrogenation (ATH) of prochiral imines. nih.gov ATH is a powerful and widely used method for the synthesis of chiral amines, which are key intermediates for many biologically active compounds, including alkaloids. mdpi.commdpi.com

In a notable study, rhodium (Rh), iridium (Ir), and ruthenium (Ru) complexes bearing the CAMPY (L1) and Me-CAMPY (L2) ligands were evaluated for the ATH of a series of 1-aryl-3,4-dihydroisoquinolines (DHIQs). mdpi.comresearchgate.net These DHIQs are important precursors for synthesizing therapeutic alkaloids. The research found that rhodium-based catalysts, specifically [Cp*Rh(L)Cl]Cl complexes (where L is CAMPY or Me-CAMPY), were the most effective in terms of both chemical conversion and enantioselectivity. mdpi.comnih.gov

The addition of a Lewis acid co-catalyst, Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), was found to be beneficial, leading to quantitative conversion even for sterically hindered substrates. mdpi.comnih.gov While enantiomeric excess (ee) values reached up to 69% for certain substrates, the high conversion rates highlight the potential of these catalysts as viable alternatives to established systems like the Noyori-Ikariya catalyst. mdpi.comresearchgate.net

The table below summarizes the performance of different metal complexes in the asymmetric transfer hydrogenation of a model substrate.

Table 1: Performance of Chiral Catalysts in Asymmetric Transfer Hydrogenation

| Catalyst | Ligand | Metal | Additive | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| C1 | (R)-CAMPY (L1) | Iridium (Ir) | - | 59 | 45 | mdpi.com |

| C2 | (R)-Me-CAMPY (L2) | Iridium (Ir) | - | 68 | 40 | mdpi.com |

| C3 | (R)-CAMPY (L1) | Rhodium (Rh) | - | >99 | 69 | mdpi.com |

| C4 | (R)-Me-CAMPY (L2) | Rhodium (Rh) | - | >99 | 65 | mdpi.com |

| C5 | (R)-CAMPY (L1) | Ruthenium (Ru) | - | No Reaction | - | mdpi.com |

| C5 | (R)-CAMPY (L1) | Ruthenium (Ru) | La(OTf)₃ | Trace | Sluggish | mdpi.com |

Design of Novel Organometallic Catalysts for Stereoselective Transformations

The rational design of novel organometallic catalysts is crucial for advancing stereoselective transformations. The 8-amino-5,6,7,8-tetrahydroquinoline framework serves as an excellent platform for this purpose. Catalysts are typically designed by combining three key components:

The Chiral Ligand: The diamine ligands, such as CAMPY and Me-CAMPY, provide the essential chiral environment. Substitutions on the ligand scaffold, like the methyl group in Me-CAMPY, can modulate the steric and electronic properties of the catalyst, influencing its reactivity and selectivity. mdpi.com

The Metal Center: Transition metals like rhodium, iridium, and ruthenium are commonly used. The choice of metal is critical, as it directly impacts the catalytic activity. As shown in the ATH of DHIQs, rhodium complexes displayed superior reactivity compared to their iridium and ruthenium counterparts under the tested conditions. mdpi.comnih.gov

The Ancillary Ligand: A non-chiral ligand is often included to complete the metal's coordination sphere and stabilize the complex. The pentamethylcyclopentadienyl (Cp) moiety is frequently used for this purpose, leading to the formation of robust and efficient [CpM(L)Cl] type catalysts. mdpi.comnih.gov

The successful application of these rationally designed catalysts in the synthesis of alkaloid precursors opens avenues for creating new catalytic systems for a broader range of stereoselective transformations. mdpi.com The modular nature of these catalysts allows for fine-tuning of their properties by modifying the chiral ligand, the metal center, or the ancillary ligand to optimize performance for different substrates and reactions.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 8-Amino-5,6,7,8-tetrahydroquinoline |

| (±)-5,6,7,8-tetrahydroquinolin-8-ol |

| CAMPY |

| Me-CAMPY |

| 1-aryl-3,4-dihydroisoquinolines |

| Lanthanum(III) trifluoromethanesulfonate |

| Rhodium |

| Iridium |

| Ruthenium |

Advanced Spectroscopic and Analytical Research on 3 Amino 5,6,7,8 Tetrahydroquinolin 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule.

¹H NMR would provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 3-Amino-5,6,7,8-tetrahydroquinolin-5-ol, one would expect to see distinct signals for the aromatic protons on the pyridine (B92270) ring, the aliphatic protons on the tetrahydro- portion of the molecule, the proton of the hydroxyl group (-OH), and the protons of the amino group (-NH₂). The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) would allow for the assignment of each proton to its position in the molecule.

¹³C NMR spectroscopy identifies the different carbon environments in the molecule. Each unique carbon atom in this compound would produce a distinct signal. This would confirm the number of carbon atoms and distinguish between aromatic, aliphatic, and those bonded to heteroatoms (nitrogen and oxygen).

A hypothetical data table would resemble the following:

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| Expected Aromatic Signals | H-2, H-4 | Expected Aromatic Signals | C-2, C-3, C-4, C-4a, C-8a |

| Expected Aliphatic Signals | H-5, H-6, H-7, H-8 | Expected Aliphatic Signals | C-5, C-6, C-7, C-8 |

| Expected -OH Signal | H on C5-OH | Expected C-O Signal | C-5 |

| Expected -NH₂ Signals | H's on C3-NH₂ | Expected C-N Signal | C-3 |

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₉H₁₂N₂O), the expected exact mass could be precisely calculated. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern would show characteristic losses, such as the loss of a water molecule (H₂O) from the alcohol or the loss of an amino group (NH₂).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

O-H stretch from the alcohol group (typically a broad band around 3200-3600 cm⁻¹).

N-H stretches from the primary amine group (typically two sharp peaks around 3300-3500 cm⁻¹).

C-H stretches for both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) protons.

C=C and C=N stretches in the aromatic region (around 1450-1600 cm⁻¹).

C-O stretch from the alcohol (around 1000-1250 cm⁻¹).

N-H bend from the amine (around 1590-1650 cm⁻¹).

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) would be the standard method to assess the purity of a synthesized batch of this compound. A pure sample would ideally show a single peak under specific conditions (e.g., a defined mobile phase and stationary phase). The retention time of this peak would be a characteristic of the compound for that specific HPLC method.

Chiral HPLC

Since the C-5 carbon atom bearing the hydroxyl group is a stereocenter, this compound can exist as a pair of enantiomers. Chiral HPLC is a specialized technique used to separate these enantiomers. By using a chiral stationary phase (CSP), the two enantiomers would interact differently with the column, resulting in two separate peaks with different retention times. This technique is crucial for determining the enantiomeric excess (ee) of a chiral synthesis, which is a measure of the purity of one enantiomer over the other.

Elemental Analysis for Compound Characterization

Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the molecular formula (C₉H₁₂N₂O) to confirm the compound's elemental composition and support its identification.

Table 2: Theoretical Elemental Composition of this compound (C₉H₁₂N₂O)

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 67.47 |

| Hydrogen (H) | 7.55 |

| Nitrogen (N) | 17.48 |

| Oxygen (O) | 9.98 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-5,6,7,8-tetrahydroquinolin-5-ol, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via condensation reactions involving aroyl pyruvic acid derivatives and amino-substituted cyclohexenones. For example, reacting 3-amino-5,5-dimethylcyclohex-3-enone with aroyl pyruvic acid under reflux conditions in toluene with 10% Pd/C as a catalyst yields tetrahydroquinolinone derivatives . Optimization involves adjusting catalyst loading (e.g., 10% Pd/C), reaction time (4.5–24 hours), and purification via column chromatography. Monitoring reaction progress with TLC ensures intermediate isolation .

Q. Which chromatographic techniques are recommended for purifying this compound?

- Methodology : High-performance liquid chromatography (HPLC) with C18 reverse-phase columns is preferred for high-purity isolation (>95%). Thin-layer chromatography (TLC) using silica gel 60 F254 plates aids in monitoring reaction intermediates. For large-scale purification, flash chromatography with ethyl acetate/hexane gradients (1:3 to 1:1) effectively separates byproducts .

Q. How can spectroscopic methods confirm the structural integrity of this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR spectra in deuterated DMSO or CDCl3 identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, NH2 signals at δ 5.2–5.8 ppm) and carbon backbone .

- X-ray crystallography : Resolves 3D conformation, including hydrogen bonding and ring puckering in tetrahydroquinoline derivatives .

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 177.12 for C9H13N2O) .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound in disease models?

- Methodology :

- In vitro : Screen for 5-HT3 receptor antagonism/5-HT1A agonism using radioligand binding assays (e.g., [³H]-GR65630 for 5-HT3) .

- In vivo : Assess gastrointestinal motility in rodent IBS models. Administer 1–10 mg/kg orally and measure stool frequency/consistency. Compare to reference agents like alosetron .

Q. What computational approaches predict the compound’s reactivity and binding affinity?

- Methodology :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with 5-HT3 receptors. Validate with free energy calculations (MM-GBSA) .

- DFT calculations : Analyze electron density maps (e.g., B3LYP/6-31G* basis set) to predict nucleophilic sites for derivatization .

Q. How does this compound coordinate with transition metals, and what are its catalytic applications?

- Methodology : Synthesize metal complexes (e.g., Pd, Cu) by refluxing the compound with metal salts (e.g., Pd(OAc)2) in ethanol. Characterize via UV-Vis (ligand-to-metal charge transfer bands) and cyclic voltammetry. Applications include asymmetric catalysis (e.g., Suzuki-Miyaura coupling) .

Q. How to resolve contradictory data in synthetic yield optimization?

- Methodology :

- Comparative analysis : Evaluate solvent polarity (toluene vs. ethanol), catalyst type (Pd/C vs. Raney Ni), and temperature (reflux vs. 80°C) .

- Analytical validation : Use HPLC-MS to quantify side products (e.g., over-reduced byproducts) and adjust reaction stoichiometry .

Q. What role does this compound play in multi-step syntheses of tricyclic heterocycles?

- Methodology : Use it as a key intermediate for cyclocondensation reactions. For example, react with quinoline-piperazine derivatives to form tricyclic quinazolinones (e.g., TZB-30878, a 5-HT3 antagonist). Monitor ring closure via IR spectroscopy (C=O stretch at 1680 cm⁻¹) .

Data Contradiction Analysis

- Case Study : Discrepancies in reported yields (70–98%) for similar tetrahydroquinoline derivatives.

- Resolution :

Verify catalyst activation (e.g., pre-reduction of Pd/C under H2).

Optimize pH (neutral vs. acidic conditions) to minimize side reactions.

Validate purity via elemental analysis (C, H, N within ±0.4%) .